Anidulafungin or Eraxis is an anti-fungal drug manufactured by Pfizer that gained approval by the Food and Drug Administration (FDA) in February 21, 2006; it was previously known as LY303366. There is preliminary evidence that it has a similar safety profile to caspofungin.
Anidulafungin is an Echinocandin Antifungal.
Anidulafungin has been reported in Streptomyces with data available.
Anidulafungin is a cyclic lipopeptide echinocandin derivative with antifungal activity. Anidulafungin inhibits 1,3 beta-D-glucan synthase, an enzyme involved in fungal cell wall synthesis, resulting in cell lysis and death. This agent is active against Candida species and Aspergillus. (NCI04)
ANIDULAFUNGIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 8 investigational indications.
Echinocandin antifungal agent that is used in the treatment of CANDIDEMIA and CANDIDIASIS.
See also: Micafungin (related); Caspofungin (related).
Anidulafungin
CAS No.: 166663-25-8
Cat. No.: VC0518914
Molecular Formula: C58H73N7O17
Molecular Weight: 1140.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166663-25-8 |
|---|---|
| Molecular Formula | C58H73N7O17 |
| Molecular Weight | 1140.2 g/mol |
| IUPAC Name | N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 |
| Standard InChI Key | JHVAMHSQVVQIOT-MFAJLEFUSA-N |
| Isomeric SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O |
| Appearance | Solid powder |
Introduction
Mechanism of Action and Pharmacodynamics
Anidulafungin inhibits 1,3-β-D-glucan synthase, an enzyme critical for synthesizing β-(1,3)-D-glucan, a polysaccharide essential for fungal cell wall integrity . By noncompetitively binding to the FKS1 subunit of the enzyme complex, it disrupts cell wall formation, leading to osmotic instability and fungal cell death . This mechanism is selective for fungal cells, as mammalian cells lack analogous structures, minimizing off-target effects .
Spectrum of Activity:
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Candida spp.: Anidulafungin demonstrates potent activity against C. albicans, C. glabrata, C. tropicalis, and C. krusei, including fluconazole-resistant strains .
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Aspergillus spp.: While less effective than voriconazole or amphotericin B, it exhibits inhibitory activity against A. fumigatus in murine models .
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Limitations: No activity against Cryptococcus neoformans, Trichosporon, Fusarium, or zygomycetes .
Pharmacokinetics and Metabolism
Anidulafungin’s pharmacokinetic profile supports once-daily dosing without requiring adjustments for renal or hepatic impairment . Key parameters are summarized in Table 1.
Table 1: Pharmacokinetic Parameters of Anidulafungin in Adults
| Parameter | Value | Source |
|---|---|---|
| Volume of Distribution | 30–50 L | |
| Protein Binding | 84–90% | |
| Half-Life | 24–26 hours | |
| Clearance | 0.8–1.0 L/h | |
| Metabolism | Chemical degradation (non-enzymatic) | |
| Excretion | Feces (30%), urine (<1%) |
The drug follows linear kinetics, with steady-state concentrations achieved after a loading dose (200 mg on day 1, followed by 100 mg/day) . Tissue distribution studies in rats revealed high concentrations in the liver, spleen, and kidneys, but minimal penetration into cerebrospinal fluid .
Clinical Efficacy in Invasive Fungal Infections
Esophageal Candidiasis
| Adverse Event | Incidence (%) | Severity | Source |
|---|---|---|---|
| Hypokalemia | 3.1–10 | Mild–Moderate | |
| Diarrhea | 3.1–28 | Mild–Moderate | |
| Elevated Liver Enzymes | 1.5–5 | Transient | |
| Infusion Reactions | <2 | Mild |
Serious AEs, such as anaphylaxis or hemolysis, are rare (<1%) . In pediatric populations (1 month–2 years), anidulafungin (3 mg/kg loading dose, then 1.5 mg/kg/day) showed similar safety profiles to adults, with no treatment-related deaths .
Drug Interactions and Special Populations
Anidulafungin’s lack of cytochrome P450 metabolism minimizes interactions with immunosuppressants, antiretrovirals, or anticoagulants . Dosage adjustments are unnecessary in:
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Renal Impairment: No correlation between creatinine clearance and drug exposure .
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Hepatic Dysfunction: No accumulation observed in cirrhosis .
Comparative Efficacy and Guidelines
The Infectious Diseases Society of America (IDSA) recommends echinocandins, including anidulafungin, as first-line therapy for candidemia due to their broader spectrum and lower resistance potential compared to azoles . In contrast, azoles remain preferred for chronic mucocutaneous candidiasis due to oral bioavailability .
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